molecular formula C8H12ClNO3 B13576834 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride

Cat. No.: B13576834
M. Wt: 205.64 g/mol
InChI Key: NUKYAYJIILMOMF-UHFFFAOYSA-N
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Description

3-oxo-2-azabicyclo[222]octane-6-carboxylic acid hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2-azabicyclo[222]octane-6-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both an oxo group and a carboxylic acid group

Biological Activity

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its structural similarities to various bioactive alkaloids. This article explores its biological activity, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a nitrogen atom, which contributes to its unique biological properties. Its molecular formula is C8H11NO3C_8H_{11}NO_3, and it has been classified under various chemical databases, including PubChem .

Biological Activity Overview

The biological activity of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride has been investigated primarily in the context of its interaction with various biological targets, including receptors and enzymes.

  • Receptor Interaction : The compound exhibits potential as a ligand for nicotinic acetylcholine receptors (nAChRs), similar to other azabicyclic compounds.
  • Cytotoxicity : Studies have indicated that derivatives of azabicyclo compounds show cytotoxic effects against various cancer cell lines, such as glioblastoma and hepatocellular carcinoma .
  • Neuropharmacological Effects : Compounds within this class have shown promise in modulating neurotransmitter release and may have implications for treating neurodegenerative diseases.

Synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic Acid Hydrochloride

The synthesis of this compound involves several steps, often starting from simpler azabicyclic precursors. Key synthetic pathways include:

  • Intramolecular Cyclization : This method utilizes piperidine derivatives and involves high temperatures to achieve desired stereochemistry.
  • Reduction Reactions : Reduction of intermediates using reagents like lithium aluminum hydride (LiAlH4) is common in synthesizing bicyclic structures.

Research Findings

Recent studies have focused on the pharmacological properties of azabicyclo derivatives:

StudyFindings
Crespo Monteiro et al., 2024Highlighted the cytotoxic activity of azabicyclo[3.2.1]octanes against glioblastoma and hepatocellular carcinoma cell lines .
Yano et al., 2000Investigated the effects of related compounds on tumorigenesis, suggesting potential anti-cancer properties through receptor modulation .
PubChem DatabaseProvided structural data and classification for further research into the compound's properties .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that 3-Oxo-2-azabicyclo[2.2.2]octane derivatives inhibited cell proliferation in various cancer cell lines, indicating their potential as anticancer agents.
  • Neuropharmacological Studies : Research on related azabicyclic compounds showed promise in modulating neurotransmitter systems, suggesting therapeutic applications in neurodegenerative diseases.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c10-7-4-1-2-6(9-7)5(3-4)8(11)12;/h4-6H,1-3H2,(H,9,10)(H,11,12);1H

InChI Key

NUKYAYJIILMOMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)N2)C(=O)O.Cl

Origin of Product

United States

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